molecular formula C16H13NO B079824 5-Methyl-2-phenyl-3,1-benzoxazepine CAS No. 14300-23-3

5-Methyl-2-phenyl-3,1-benzoxazepine

Cat. No. B079824
CAS RN: 14300-23-3
M. Wt: 235.28 g/mol
InChI Key: YJCYZCNDXCMQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-phenyl-3,1-benzoxazepine (MPB) is a chemical compound that belongs to the benzoxazepine class of compounds. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and as a potential therapeutic agent for the treatment of various neurological disorders.

Mechanism Of Action

The mechanism of action of 5-Methyl-2-phenyl-3,1-benzoxazepine involves the selective inhibition of the reuptake of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the synaptic cleft, which can lead to enhanced neurotransmission and improved neurological function.

Biochemical And Physiological Effects

5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, enhanced neurotransmission, and improved neurological function. 5-Methyl-2-phenyl-3,1-benzoxazepine has also been shown to have potential therapeutic effects for the treatment of various neurological disorders, including depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its selective inhibition of dopamine and norepinephrine reuptake, which can lead to enhanced neurotransmission and improved neurological function. However, one limitation of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its potential toxicity and side effects, which can vary depending on the dosage and administration method used.

Future Directions

There are many potential future directions for the study of 5-Methyl-2-phenyl-3,1-benzoxazepine, including further investigation of its mechanisms of action, potential therapeutic uses, and development of more selective and less toxic analogs. Additionally, 5-Methyl-2-phenyl-3,1-benzoxazepine may have potential uses in the development of new diagnostic and imaging tools for neurological disorders. Overall, the study of 5-Methyl-2-phenyl-3,1-benzoxazepine has the potential to lead to important advances in our understanding of the mechanisms of action of neurotransmitters and the development of new treatments for neurological disorders.

Synthesis Methods

5-Methyl-2-phenyl-3,1-benzoxazepine can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with phenylacetic acid and subsequent cyclization with methanol and sulfuric acid. Other methods include the reaction of 2-aminobenzoic acid with phenylacetonitrile and subsequent cyclization with methanol and sulfuric acid.

Scientific Research Applications

5-Methyl-2-phenyl-3,1-benzoxazepine has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters. 5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, which are two important neurotransmitters involved in various neurological processes, including mood regulation, attention, and reward.

properties

CAS RN

14300-23-3

Product Name

5-Methyl-2-phenyl-3,1-benzoxazepine

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

5-methyl-2-phenyl-3,1-benzoxazepine

InChI

InChI=1S/C16H13NO/c1-12-11-18-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3

InChI Key

YJCYZCNDXCMQPG-UHFFFAOYSA-N

SMILES

CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3

synonyms

5-Methyl-2-phenyl-3,1-benzoxazepine

Origin of Product

United States

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